2,4-Diethoxy-6-methyl-5-nitropyrimidine

Description

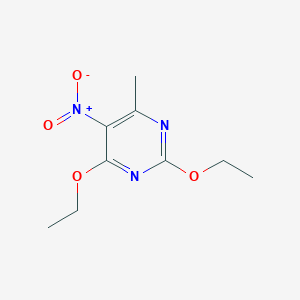

2,4-Diethoxy-6-methyl-5-nitropyrimidine is a substituted pyrimidine derivative characterized by ethoxy groups at positions 2 and 4, a methyl group at position 6, and a nitro group at position 4. Pyrimidines with nitro and alkoxy substituents are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties. The ethoxy groups enhance solubility in organic solvents, while the nitro group contributes to electron-deficient aromatic systems, influencing reactivity in substitution and coupling reactions .

Properties

IUPAC Name |

2,4-diethoxy-6-methyl-5-nitropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-4-15-8-7(12(13)14)6(3)10-9(11-8)16-5-2/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAXPJJFHFQYMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1[N+](=O)[O-])C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethoxy-6-methyl-5-nitropyrimidine typically involves the nitration of 2,4-Diethoxy-6-methylpyrimidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the pyrimidine ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and flow rates are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Diethoxy-6-methyl-5-nitropyrimidine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The ethoxy groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.

Substitution: Amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Reduction: 2,4-Diethoxy-6-methyl-5-aminopyrimidine.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Diethoxy-6-methyl-5-nitropyrimidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Diethoxy-6-methyl-5-nitropyrimidine depends on its chemical structure and the specific biological or chemical context in which it is used. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The ethoxy groups and the pyrimidine ring can also participate in various interactions with molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between 2,4-Diethoxy-6-methyl-5-nitropyrimidine and related pyrimidine derivatives:

Reactivity and Electronic Effects

- Electron-Donating vs. Withdrawing Groups: Ethoxy groups (OEt) in the target compound donate electrons via resonance, stabilizing the pyrimidine ring but reducing electrophilic substitution rates compared to chloro derivatives (e.g., 4-Chloro-6-methoxy-5-nitropyrimidine) . Nitro groups (NO₂) in all compounds withdraw electrons, making the ring susceptible to nucleophilic attack at positions ortho and para to NO₂ .

Steric Effects :

Solubility and Physical Properties

- Ethoxy vs. Methoxy : Ethoxy groups increase hydrophobicity compared to methoxy, reducing aqueous solubility. For example, 2,4-Dimethoxy-6-methyl-5-nitropyrimidine (logP ≈ 1.2) is more polar than its ethoxy analogue (logP ≈ 2.5) .

- Chloro Derivatives : Chlorinated pyrimidines (e.g., 4-Chloro-6-methoxy-5-nitropyrimidine) exhibit lower solubility in polar solvents but higher stability under acidic conditions .

Research Findings and Case Studies

- Antiviral Activity : Chloro-nitropyrimidines (e.g., 4-Chloro-6-methoxy-5-nitropyrimidine) show inhibitory activity against RNA viruses, whereas ethoxy analogues are less potent due to reduced electrophilicity .

- Agrochemicals : Methylthio-substituted derivatives (e.g., 2,4-Dichloro-6-(methylthio)-5-nitropyrimidine) demonstrate superior fungicidal activity compared to alkoxy variants, attributed to sulfur’s nucleophilicity .

- Synthetic Efficiency : Ethoxy groups in this compound enable one-step synthesis of 5-nitropyrimidine scaffolds, avoiding the multi-step routes required for chloro derivatives .

Biological Activity

2,4-Diethoxy-6-methyl-5-nitropyrimidine is a pyrimidine derivative characterized by the presence of two ethoxy groups, a methyl group, and a nitro group. Its unique structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and data.

- Molecular Formula : C9H13N3O4

- IUPAC Name : this compound

- CAS Number : 172982-62-6

The compound's ethoxy groups enhance its solubility and reactivity, which may influence its biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. The nitro group can be reduced to form reactive intermediates that interact with bacterial cell targets, leading to inhibition of growth.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it can induce apoptosis in cancer cell lines by modulating key signaling pathways.

Case Study: In Vitro Anticancer Effects

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated:

- IC50 Value : 15 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The presence of electron-donating groups like ethoxy increases the electron density on the pyrimidine ring, potentially enhancing its interaction with biological targets.

Table 2: Comparison with Similar Compounds

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 15 | Anticancer |

| 2,4-Dihydroxy-6-methyl-5-nitropyrimidine | 20 | Anticancer |

| 2,4-Dimethoxy-6-methyl-5-nitropyrimidine | 25 | Antimicrobial |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Reduction of Nitro Group : The nitro group can be reduced to an amino group, which may interact with cellular macromolecules.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit enzymes involved in inflammation and cancer progression, such as COX-2 and iNOS .

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G1 phase in certain cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.